![molecular formula C19H23N3O4 B2889383 3,4-dimethoxy-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzamide CAS No. 2034395-76-9](/img/structure/B2889383.png)
3,4-dimethoxy-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,4-dimethoxy-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzamide, also known as JNJ-54175446, is a novel compound that has been developed for potential use in the treatment of various diseases. This compound has shown promising results in preclinical studies, and it is currently being evaluated for its safety and efficacy in clinical trials.
Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis and Oxidation of Tetrahydrobenzofurans : The study explored the conversion of N-(tetrahydro-2,5-dioxo-1-benzopyran-3-yl)benzamides into tetrahydrobenzofuran derivatives, followed by oxidation to yield cyclohexane-1,3-diones. This work highlights innovative transformations in organic synthesis and the structural elucidation of new compounds (Levai et al., 2002).
- Crystal Structure of Spiro Compounds : The preparation and X-ray crystallography of spiro compounds derived from dimethoxy benzamide and cyclohexane oxide showcase the detailed structural analysis of novel organic compounds, contributing to the understanding of molecular conformations and interactions (Gupta et al., 2005).
Potential Medicinal Chemistry Applications
- Synthesis of Pyran and Pyrazinone Derivatives : The creation of pyran and pyrazinone derivatives from dimethoxyphenyl compounds and their analysis for possible medicinal applications indicate the exploration of new therapeutic agents. These compounds' structural and functional diversity could be valuable in drug discovery and development (Kranjc et al., 2012).
Material Science and Chemical Properties
- Catalyst-Free Synthesis of Benzamide Derivatives : The development of a catalyst-free method to synthesize N-(pyrazol-2-yl)benzamide derivatives underlines advancements in efficient and sustainable chemical synthesis. Such methods reduce the need for metal catalysts and potentially harmful reagents, contributing to greener chemistry practices (Liu et al., 2014).
properties
IUPAC Name |
3,4-dimethoxy-N-(4-pyrazin-2-yloxycyclohexyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4/c1-24-16-8-3-13(11-17(16)25-2)19(23)22-14-4-6-15(7-5-14)26-18-12-20-9-10-21-18/h3,8-12,14-15H,4-7H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIOUUPNZXJRLOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2CCC(CC2)OC3=NC=CN=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.